Cas no 2107941-61-5 (3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile)
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile
- 2,3,4-Trifluoro-β-hydroxybenzenepropanenitrile
- 2107941-61-5
- EN300-1767279
-
- Inchi: 1S/C9H6F3NO/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7,14H,3H2
- InChI Key: RVABFCKVAWRANN-UHFFFAOYSA-N
- SMILES: C(C1C=CC(=C(C=1F)F)F)(O)CC#N
Computed Properties
- Exact Mass: 201.04014830g/mol
- Monoisotopic Mass: 201.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 44Ų
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767279-0.05g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 0.05g |
$660.0 | 2023-09-20 | ||
| Enamine | EN300-1767279-0.1g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1767279-0.25g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1767279-0.5g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1767279-1.0g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1767279-2.5g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 2.5g |
$1539.0 | 2023-09-20 | ||
| Enamine | EN300-1767279-5.0g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1767279-10.0g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1767279-1g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 1g |
$785.0 | 2023-09-20 | ||
| Enamine | EN300-1767279-5g |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile |
2107941-61-5 | 5g |
$2277.0 | 2023-09-20 |
3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile
Introduction to 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile (CAS No. 2107941-61-5)
3-Hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile, with the CAS number 2107941-61-5, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its hydroxy and cyano functional groups, as well as the trifluorophenyl substituent, which imparts distinct chemical and physical properties.
The molecular formula of 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile is C10H7F3NO2, and its molecular weight is approximately 226.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. Additionally, the hydroxy group can participate in hydrogen bonding, which is crucial for interactions with biological targets.
In the realm of pharmaceutical research, 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile has been investigated for its potential as a lead compound in the development of new therapeutic agents. Recent studies have focused on its activity against various biological targets, including enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a specific enzyme involved in inflammatory pathways. This finding suggests that 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile could be a promising candidate for the treatment of inflammatory diseases.
Beyond its pharmaceutical applications, 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile has also been explored for its potential use in materials science. The unique combination of functional groups in this compound makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound as a building block in the development of novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics and aerospace engineering.
The synthesis of 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2,3,4-trifluorobenzaldehyde with cyanoacetic acid followed by reduction and hydrolysis steps. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of safety and handling, while 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.
The future prospects for 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile are promising. Ongoing research aims to further elucidate its biological activities and optimize its properties for specific applications. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and bring new products based on this compound to market.
In conclusion, 3-hydroxy-3-(2,3,4-trifluorophenyl)propanenitrile (CAS No. 2107941-61-5) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing various scientific fields.
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